molecular formula C11H9IN2OS B5710767 4-Iodo-N-(4-methylthiazol-2-yl)benzamide

4-Iodo-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B5710767
M. Wt: 344.17 g/mol
InChI Key: XIMIBLDIWFXWDC-UHFFFAOYSA-N
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Description

4-Iodo-N-(4-methylthiazol-2-yl)benzamide ( 430443-19-9) is a valuable heterocyclic building block with a molecular formula of C11H9IN2OS and a molecular weight of 344.17 g/mol, used in chemical and pharmaceutical research . This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific studies as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators (NAMs) . These analogs are valuable pharmacological tools for exploring the physiological functions of ZAC, an atypical member of the Cys-loop receptor superfamily, and are noted for their selectivity, exhibiting no significant off-target activity at other related receptors like 5-HT3A or nicotinic acetylcholine receptors . The product is offered with a typical purity of 98% and is supplied with supporting analytical data. This product is for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMIBLDIWFXWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 4 Iodo N 4 Methylthiazol 2 Yl Benzamide

Retrosynthetic Analysis and Key Disconnections for the 4-Iodo-N-(4-methylthiazol-2-yl)benzamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. uniurb.it For this compound, the most logical and common disconnection occurs at the amide bond (C-N bond). This disconnection breaks the molecule into two primary synthons: a 4-iodobenzoyl cation equivalent and a 2-amino-4-methylthiazole (B167648) anion equivalent.

These conceptual synthons correspond to practical synthetic equivalents. The 4-iodobenzoyl synthon is typically realized as an activated carboxylic acid derivative, such as 4-iodobenzoyl chloride or 4-iodobenzoic acid itself, which would be activated in situ. The 2-amino-4-methylthiazole synthon is simply the stable amine, 2-amino-4-methylthiazole.

A further disconnection can be performed on the 2-amino-4-methylthiazole intermediate, breaking down the thiazole (B1198619) ring. This disconnection, guided by the principles of the Hantzsch thiazole synthesis, leads to thiourea (B124793) and an α-haloketone, specifically chloroacetone (B47974). These represent simple and common starting materials.

Convergent and Linear Synthetic Strategies for the Amide Linkage and Thiazole Moiety

In synthesizing complex molecules like this compound, chemists can choose between two primary strategies: linear and convergent synthesis. differencebetween.comchemistnotes.com

Amide Bond Formation Approaches (e.g., Acylation of Aminothiazoles)

The formation of the amide bond is the central reaction in a convergent approach to this compound. This involves the acylation of the exocyclic amino group of 2-amino-4-methylthiazole with an activated derivative of 4-iodobenzoic acid.

A common and direct method is the use of an acyl chloride, such as 4-iodobenzoyl chloride , in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the HCl generated during the reaction.

Alternatively, the carboxylic acid, 4-iodobenzoic acid , can be activated in situ using a variety of coupling reagents. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.comresearchgate.net

Interactive Table: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample ReagentAbbreviationMechanism HighlightBy-product
CarbodiimidesDicyclohexylcarbodiimideDCCForms an O-acylisourea intermediate that reacts with the amine. luxembourg-bio.comDicyclohexylurea (DCU)
Phosphonium Salts(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPForms a highly reactive oxybenzotriazole active ester.Hexamethylphosphoramide (HMPA)
Uronium/Aminium Salts(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUForms an active ester with the carboxylate, often used with a base like DIPEA.Tetramethylurea
Triazine Derivatives2-Chloro-4,6-dimethoxy-1,3,5-triazineCDMTReacts with the carboxylate to form a highly reactive triazine activated ester. researchgate.net1-Hydroxy-3,5-dimethoxytriazine

Thiazole Ring Construction and Functionalization (e.g., Hantzsch Cyclization)

The 2-amino-4-methylthiazole moiety is most commonly constructed via the Hantzsch thiazole synthesis. rsc.orgasianpubs.orgrsc.org This is a cyclocondensation reaction between an α-haloketone and a thioamide-containing compound. For the synthesis of 2-amino-4-methylthiazole, the specific reactants are chloroacetone and thiourea. orgsyn.org

The reaction mechanism involves the initial S-alkylation of the thiourea by chloroacetone, followed by an intramolecular cyclization via the attack of the nitrogen atom on the ketone carbonyl group. A final dehydration step yields the aromatic thiazole ring. The reaction is typically performed in a solvent like ethanol, and refluxing the mixture is common. orgsyn.org The reaction can be influenced by pH, with acidic conditions sometimes altering the regioselectivity with substituted thioureas. rsc.org

Regioselective Iodination Protocols for Benzamide (B126) Derivatives

There are two main strategies for introducing the iodine atom at the C4 position of the benzene (B151609) ring.

Iodination of a Pre-formed Benzamide: One could synthesize N-(4-methylthiazol-2-yl)benzamide first and then introduce the iodine atom. Electrophilic aromatic substitution reactions on this substrate would be directed by the amide group. Directing effects could lead to a mixture of ortho and para products, requiring chromatographic separation. Reagents like N-Iodosuccinimide (NIS) can be used for such iodinations, sometimes under neutral conditions, which can be advantageous for sensitive substrates. dntb.gov.uaresearchgate.net The regioselectivity can often be controlled by the choice of protecting groups on nearby functionalities. researchgate.net

Use of an Iodinated Precursor: A more direct and regioselective approach is to start with a commercially available or readily synthesized precursor that already contains the iodine atom in the desired position. lookchem.comchemimpex.com 4-Iodobenzoic acid is the ideal starting material. wikipedia.org This precursor guarantees that the iodine is exclusively at the C4 position, simplifying the synthesis and avoiding purification issues related to regioisomers. This is the preferred route in a convergent synthesis.

Synthesis of Precursor Molecules and Advanced Intermediates

The convergent synthesis of this compound relies on the efficient preparation of its key building blocks.

Interactive Table: Synthesis of Key Precursors

Precursor MoleculeStructureSynthetic MethodTypical ReagentsReference
4-Iodobenzoic acid 4-Iodobenzoic acid structureOxidation of p-iodotoluenePotassium permanganate (B83412) (KMnO4) wikipedia.org
Diazotization of 4-aminobenzoic acid followed by Sandmeyer reaction1. NaNO2, HCl 2. Potassium iodide (KI) orgsyn.org
4-Iodobenzoyl chloride 4-Iodobenzoyl chloride structureReaction of 4-iodobenzoic acid with a chlorinating agentThionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) nih.gov
2-Amino-4-methylthiazole 2-Amino-4-methylthiazole structureHantzsch Thiazole SynthesisThiourea and Chloroacetone orgsyn.org

The synthesis of 2-amino-4-methylthiazole from thiourea and chloroacetone is a well-established procedure, often yielding the product in the range of 70-75%. orgsyn.org Similarly, 4-iodobenzoic acid can be prepared through methods like the oxidation of p-iodotoluene. wikipedia.org The subsequent conversion to the more reactive 4-iodobenzoyl chloride is a standard transformation achieved with reagents like thionyl chloride. nih.gov

Derivatization and Analog Generation Strategies for this compound

Derivatization of the core structure of this compound is crucial for exploring structure-activity relationships in medicinal chemistry or for developing new materials. Several positions on the molecule are amenable to modification.

Modification of the Benzoyl Ring: The iodine atom at the C4 position is a particularly useful handle for further functionalization. It can be readily replaced or coupled with other groups using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl substituents. nih.gov

Modification of the Thiazole Ring: The methyl group at the C4 position of the thiazole can be varied by starting the Hantzsch synthesis with different α-haloketones. The C5 position of the thiazole ring is also a potential site for electrophilic substitution, although it is generally less reactive than the C4 position of the benzoyl ring.

Modification of the Amide Linker: While less common, the N-H of the amide bond can be alkylated. However, this would remove a potential hydrogen bond donor, which could be significant for biological activity.

Common derivatization strategies often involve creating a library of analogs by systematically changing the substituents on the aromatic rings. For example, one could synthesize a series of N-(4-methylthiazol-2-yl)benzamides with different halogens (F, Cl, Br) or other electron-withdrawing or electron-donating groups at the C4 position to probe electronic effects. researchgate.net

Modifications on the Benzamide Phenyl Ring

The iodine atom on the benzamide phenyl ring serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl iodide with a boronic acid or ester. In the context of this compound, this would involve reacting the compound with a suitable boronic acid in the presence of a palladium catalyst and a base. While specific examples for this exact substrate are not prevalent in the literature, analogous reactions on similar N-acyl/benzyl benzamides have been reported, demonstrating the feasibility of this transformation. bohrium.comresearchgate.netnih.gov The general conditions often involve catalysts like Pd(dppf)Cl2 and bases such as K3PO4 in solvents like toluene. bohrium.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. beilstein-journals.orgresearchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this would enable the introduction of various alkynyl groups at the 4-position of the benzamide ring. Studies on related aryl iodides show that these reactions can be carried out under various conditions, including microwave irradiation to shorten reaction times. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental for the synthesis of arylamines from aryl halides. By applying this methodology to this compound, the iodine atom can be substituted with a variety of primary and secondary amines, leading to the formation of diverse N-aryl derivatives. The choice of phosphine (B1218219) ligand is critical for the success of this reaction.

Table 1: Hypothetical Palladium-Catalyzed Modifications on the Benzamide Phenyl Ring of this compound The following table is based on established methodologies for similar aryl iodides and serves as a predictive guide for the functionalization of the target compound.

Reaction TypeReagents and ConditionsProduct
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, Reflux4-Aryl-N-(4-methylthiazol-2-yl)benzamide
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt4-Alkynyl-N-(4-methylthiazol-2-yl)benzamide
Buchwald-Hartwig Amination Amine (R¹R²NH), Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C4-(R¹R²N)-N-(4-methylthiazol-2-yl)benzamide

Substitutions on the 4-Methylthiazole (B1212942) Moiety

The 4-methylthiazole ring offers additional sites for chemical modification, primarily at the methyl group and the C5 position of the thiazole ring.

Functionalization of the Methyl Group: The methyl group at the 4-position of the thiazole ring can potentially undergo various transformations. For instance, bromination of the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting bromomethyl derivative can then serve as a key intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups. For example, reaction with triethyl phosphite (B83602) can yield a phosphonate, which can then be used in Wittig-Horner reactions to introduce alkenyl substituents. nih.gov

Electrophilic Substitution at C5: The thiazole ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The C5 position is a potential site for such reactions. For instance, Vilsmeier-Haack formylation could introduce a formyl group at this position, which can be further elaborated.

Table 2: Potential Modifications on the 4-Methylthiazole Moiety This table outlines plausible synthetic transformations based on the known reactivity of thiazole derivatives.

Reaction TypeReagents and ConditionsProduct
Benzylic Bromination NBS, AIBN, CCl₄, Reflux4-(Bromomethyl)-N-(4-iodobenzoyl)thiazol-2-amine
Wittig-Horner Reaction (from bromomethyl) 1. P(OEt)₃, 120 °C 2. NaH, Aldehyde (RCHO), THF4-(2-R-vinyl)-N-(4-iodobenzoyl)thiazol-2-amine
Vilsmeier-Haack Formylation POCl₃, DMF, 0 °C to rt4-Iodo-N-(5-formyl-4-methylthiazol-2-yl)benzamide

Isosteric and Bioisosteric Replacements within the Molecular Framework

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to modulate the physicochemical and pharmacological properties of a lead compound while retaining its essential binding interactions. For this compound, such replacements can be considered for various parts of the molecule.

Benzamide Amide Bond Isosteres: The central amide bond is another key feature that can be targeted for isosteric replacement. Thioamides and selenoamides are classic isosteres that have been shown to retain biological activity in some benzamide-containing compounds. mdpi.com Other potential replacements include ureas, sulfonamides, and reversed amides, each offering a unique geometric and electronic profile that can impact the compound's interaction with its biological target.

Phenyl Ring Isosteres: The phenyl ring of the benzamide moiety can be replaced with other aromatic or heteroaromatic systems. For example, pyridine or pyrimidine (B1678525) rings can be introduced to alter the compound's polarity and potential for hydrogen bonding interactions.

Table 3: Potential Isosteric and Bioisosteric Replacements This table presents possible isosteric and bioisosteric modifications to the core structure of this compound.

Original MoietyIsosteric/Bioisosteric ReplacementRationale for Replacement
Thiazole Ring Oxazole, Imidazole, Pyrazole, TriazoleModulate electronics, hydrogen bonding, and metabolic stability
Amide Linkage (-CONH-) Thioamide (-CSNH-), Sulfonamide (-SO₂NH-), Urea (-NHCONH-)Alter geometry, electronics, and hydrogen bonding capacity
Benzamide Phenyl Ring Pyridine, Pyrimidine, ThiopheneModify polarity, solubility, and potential for pi-stacking interactions

Mechanistic Explorations and Biological Target Elucidation

Investigation of Molecular Mechanisms of Action in In Vitro and Preclinical Biological Systems

The benzamide (B126) derivative, 4-Iodo-N-(4-methylthiazol-2-yl)benzamide, has been the subject of various studies to understand its mode of action at the molecular level. These investigations have unveiled its capacity to interact with a range of biological targets, including enzymes and receptors, and to modulate key cellular pathways.

Enzyme Inhibition Kinetics and Characterization of Binding Modes

The ability of a compound to inhibit specific enzymes is a cornerstone of its pharmacological profile. Research has shown that N-thiazol-2-yl-benzamide analogs and related structures can interact with enzymes like carbonic anhydrases and tyrosinase.

Carbonic Anhydrase Inhibition: Sulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. mdpi.comnih.gov These inhibitors typically function by coordinating with the zinc ion in the enzyme's active site. mdpi.comnih.gov While direct kinetic data for this compound is not extensively detailed in the provided results, the broader class of sulfonamides shows significant inhibitory activity against various human CA isoforms, including hCA I, II, VII, IX, and XII. mdpi.comnih.govmdpi.com For instance, a range of N-((4-sulfamoylphenyl)carbamothioyl) amides have demonstrated potent inhibition of hCA II and hCA VII with inhibition constants (KIs) in the low nanomolar range, often surpassing the efficacy of the standard inhibitor Acetazolamide. mdpi.com The binding of these inhibitors disrupts the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide. mdpi.com

Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by Related Sulfonamide Compounds

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for food preservation. nih.gov Various benzamide and benzothiazole (B30560) derivatives have been explored as tyrosinase inhibitors. mdpi.commdpi.com For example, compounds with a 2,4-dihydroxy resorcinol (B1680541) motif have shown potent inhibitory activity, with some synthetic chalcones achieving IC50 values in the sub-micromolar range against mushroom tyrosinase. nih.gov The mechanism often involves interaction with the copper ions in the tyrosinase active site or hydrogen bonding with key amino acid residues like asparagine. nih.gov Kinetic studies of related inhibitors have identified various modes of inhibition, including competitive, uncompetitive, and mixed-type inhibition. nih.gov

Receptor Ligand Binding and Functional Modulation

Beyond enzyme inhibition, this compound and its structural analogs have been characterized as modulators of several important receptor systems.

Zinc-Activated Channel (ZAC) Antagonism: A significant finding is the identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov In studies using Xenopus oocytes, these compounds, including analogs of this compound, demonstrated potent, largely non-competitive antagonism of Zn2+-induced ZAC signaling. nih.govnih.gov The mechanism is suggested to be a negative allosteric modulation, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov This selective antagonism offers a valuable tool for probing the physiological functions of ZAC. nih.gov

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Ligand Interactions: The metabotropic glutamate receptors (mGluRs) are crucial for modulating synaptic transmission. nih.gov Group I mGluRs, which include mGluR1, are involved in synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD). nih.gov While direct interaction data for this compound is not specified, the benzamide scaffold is present in known mGluR ligands. For example, VU71, a 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide, acts as a positive allosteric modulator (PAM) of mGluR1. nih.gov This suggests that the benzamide core can be a key structural element for interaction with this receptor class.

Adenosine (B11128) Receptor Antagonism: Adenosine receptors, particularly the A1 and A2A subtypes, are important targets in the central nervous system. nih.gov Research has shown that non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives can act as antagonists with high affinity and selectivity for the adenosine A1 receptor. nih.gov This indicates that the thiazole (B1198619) and benzamide moieties are key pharmacophores for adenosine receptor antagonism.

Androgen Receptor Modulation: The androgen receptor (AR) is a critical target in the treatment of prostate cancer. nih.gov Novel AR antagonists have been developed that target different sites on the receptor, including the activation function 2 (AF2) region and the dimer interface. nih.govnih.gov While not directly implicating this compound, these studies highlight that complex benzamide derivatives can be designed to function as potent AR antagonists, some with submicromolar IC50 values. nih.gov

Interactive Table: Receptor Modulation by Benzamide and Thiazole Derivatives

Modulation of Specific Cellular Pathways and Processes

The interactions of this compound and its analogs at the molecular level translate into effects on broader cellular functions.

Investigations into Cellular Proliferation: The inhibition of carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in many tumors, has been shown to have anticancer effects. mdpi.comnih.gov The resulting altered pH environment can inhibit tumor cell proliferation. nih.gov Similarly, androgen receptor antagonists are designed to suppress the growth of prostate cancer cells. nih.govnih.gov

Microbial Growth Modulation: Certain sulfonamides have demonstrated antibacterial properties. nih.gov Furthermore, studies on N-((4-sulfamoylphenyl)carbamothioyl) amides have shown effective inhibition of carbonic anhydrases from Mycobacterium tuberculosis, particularly the MtCA2 isoform, with many compounds exhibiting low nanomolar inhibition constants. mdpi.com This suggests a potential role for such compounds in modulating microbial growth through the inhibition of essential metabolic enzymes. mdpi.com

Biochemical Target Identification and Validation Methodologies for this compound

The identification of the biological targets for this compound and related compounds relies on a variety of established biochemical and pharmacological techniques.

A primary method for target identification and validation is through direct enzymatic assays. For enzyme inhibitors, this involves measuring the reduction in enzyme activity in the presence of the compound. For instance, the inhibition of carbonic anhydrase is commonly assessed using a stopped-flow CO2 hydration assay. mdpi.com The determination of inhibition constants (Ki) and IC50 values from these assays provides quantitative measures of a compound's potency. Kinetic studies are then employed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

For receptor targets, ligand binding assays are fundamental. These assays measure the affinity of a compound for a specific receptor, often using a radiolabeled ligand. Functional assays, such as the two-electrode voltage clamp electrophysiology used for the Zinc-Activated Channel (ZAC) in Xenopus oocytes, are crucial for validating whether a compound acts as an agonist or antagonist and for characterizing its modulatory effects. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the small molecule, e.g., 4-Iodo-N-(4-methylthiazol-2-yl)benzamide) into the binding site of a target protein.

A hypothetical docking study of this compound would involve:

Target Identification: First, a biologically relevant protein target would need to be identified. Given the N-thiazolyl benzamide (B126) scaffold, potential targets could include kinases, deacetylases, or other enzymes implicated in disease.

Binding Site Prediction: The active site or an allosteric binding site on the protein would be defined.

Conformational Sampling: Docking algorithms would then explore a vast number of possible conformations of the ligand within the binding site, calculating the binding affinity for each pose.

Interaction Analysis: The most favorable poses would be analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine), that stabilize the ligand-protein complex.

The results would typically be presented in a table summarizing the predicted binding energies and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Type of Interaction (Hypothetical)
Kinase A -9.5 Lys72, Glu91, Leu148 Hydrogen Bond, Hydrophobic
Deacetylase B -8.2 His142, Phe208 Pi-Pi Stacking, Halogen Bond
Bromodomain C -7.9 Asn429, Trp374 Hydrogen Bond, Hydrophobic

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic properties of a molecule. These calculations can provide insights into molecular structure, stability, and reactivity.

For this compound, DFT calculations could be used to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These are crucial for understanding how the molecule will interact with its biological target.

Reactivity Descriptors: Calculation of chemical hardness, softness, and electrophilicity index to predict the molecule's reactivity.

Table 2: Hypothetical DFT-Calculated Properties for this compound

Property Calculated Value (Hypothetical) Significance
HOMO Energy -6.2 eV Relates to the ability to donate electrons
LUMO Energy -1.8 eV Relates to the ability to accept electrons
HOMO-LUMO Gap 4.4 eV Indicator of chemical stability
Dipole Moment 3.5 D Influences solubility and binding interactions

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation would track the movements of every atom in the system, providing a more realistic representation of the binding event.

An MD simulation study on the this compound-protein complex would aim to:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site over the simulation period (typically nanoseconds to microseconds).

Analyze Conformational Changes: Observe how the ligand and protein adapt to each other upon binding.

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.

In Silico ADMET Predictions (focused on theoretical properties relevant to research compound selection)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the drug-likeness of a compound. In silico tools can predict these properties based on the molecular structure, helping to prioritize compounds for further experimental testing.

For this compound, a typical in silico ADMET profile would include predictions for:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors.

Absorption: Prediction of oral bioavailability and cell permeability (e.g., Caco-2 permeability).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

Table 3: Hypothetical In Silico ADMET Profile for this compound

Parameter Predicted Value (Hypothetical) Acceptable Range for Drug-Likeness
Molecular Weight 358.2 g/mol < 500
LogP 3.8 < 5
TPSA 58.2 Ų < 140 Ų
hERG Inhibition Low risk Low risk
Ames Mutagenicity Non-mutagen Non-mutagen

Cheminformatics-Driven Approaches for Analog Discovery and Lead Optimization

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Starting with a hit compound like this compound, cheminformatics can be used to:

Similarity Searching: Identify commercially available or synthetically accessible analogs with similar structures that may have improved properties.

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that correlate structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs.

Lead Optimization: Guide the modification of the lead compound to improve its potency, selectivity, and ADMET properties. For instance, replacing the iodo group with other halogens or functional groups to modulate binding affinity and metabolic stability.

Solid State Chemistry and Supramolecular Assembly of 4 Iodo N 4 Methylthiazol 2 Yl Benzamide

X-ray Crystallography and Crystal Structure Analysis

The determination of the three-dimensional atomic arrangement of 4-Iodo-N-(4-methylthiazol-2-yl)benzamide would be achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For related benzamide (B126) and thiazole-containing structures, the molecular geometry is influenced by the electronic and steric effects of the substituents. The benzamide group is often not coplanar with the adjacent aromatic rings.

A hypothetical table of crystallographic data for this compound, which would be generated from X-ray analysis, is presented below.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₁H₉IN₂OS
Formula Weight344.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Density (calculated) (g/cm³)Value not available

Polymorphism, Co-crystallization, and Salt Formation Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in solid-state chemistry, as different polymorphs can exhibit distinct physical properties. Studies on other halogenated benzamides have shown that polymorphism can arise from different packing arrangements or molecular conformations.

Co-crystallization involves combining the target molecule with a co-former to create a new crystalline solid with potentially improved properties. Salt formation would involve protonating or deprotonating the molecule to form an ionic salt. There are no published studies on the polymorphism, co-crystallization, or salt formation of this compound.

Quantitative Analysis of Intermolecular Interactions and Crystal Packing

The solid-state assembly of this compound would be governed by a variety of intermolecular interactions.

Hydrogen Bonding: The amide group (N-H) is a potent hydrogen bond donor, likely forming strong N-H···N or N-H···O hydrogen bonds. In many benzamide structures, these interactions lead to the formation of characteristic dimers or chains.

Halogen Bonding: The iodine atom on the benzamide ring is a potential halogen bond donor, capable of interacting with Lewis basic sites such as the nitrogen or sulfur atoms of the thiazole (B1198619) ring or the carbonyl oxygen. The strength of these interactions often correlates with the electron-withdrawing nature of the substituents on the iodinated ring.

π-Stacking: The aromatic benzamide and thiazole rings could participate in π-π stacking interactions, further stabilizing the crystal lattice.

A quantitative analysis would involve the use of computational tools to calculate the energies of these interactions and to visualize the packing motifs.

Hypothetical Intermolecular Interaction Data

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondN-H (amide)N (thiazole)Value not availableValue not available
Halogen BondC-IO (carbonyl)Value not availableValue not available
π-StackingBenzene (B151609) ringThiazole ringValue not availableValue not available

Investigation of Solid-State Reactivity and Physicochemical Stability

The investigation of the solid-state reactivity and physicochemical stability of this compound would involve subjecting the crystalline material to various stress conditions, such as heat, humidity, and light. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be used to determine its thermal stability and melting point. The stability of the compound is crucial for its handling, storage, and potential applications. No such studies have been reported for this specific compound.

Advanced Research Applications and Methodological Innovations

Development of Labeled 4-Iodo-N-(4-methylthiazol-2-yl)benzamide Analogues (e.g., Radioligands for Preclinical Imaging Studies, such as Positron Emission Tomography (PET) of Brain Receptors)

The structural framework of this compound serves as a valuable platform for creating radiolabeled molecules for preclinical imaging of brain receptors using Positron Emission Tomography (PET). The iodine atom on the benzamide (B126) ring is particularly significant as it allows for the introduction of positron-emitting isotopes like fluorine-18, which are essential for PET imaging. nih.govresearchgate.net While direct radiolabeling of this specific compound for brain receptor imaging is not extensively documented in the provided results, the broader class of iodinated benzamides has been explored for targeting various biological entities. nih.govresearchgate.net

For instance, derivatives of N-(2-diethylaminoethyl)-4-iodobenzamide have been radiolabeled and investigated for melanoma imaging. nih.govresearchgate.net This highlights the adaptability of the iodobenzamide scaffold for developing targeted imaging agents. The principle involves modifying the core structure to achieve high affinity and specificity for a particular biological target. For brain receptor imaging, this would involve designing analogues that can effectively cross the blood-brain barrier and bind to receptors of interest.

The development of PET radioligands is a critical area of research for understanding neurological diseases like Alzheimer's. nih.gov Radioligands are designed to bind to specific targets in the brain, such as β-amyloid plaques. nih.gov While a different chemical structure, the development of agents like [¹⁸F]FEM-IMPY illustrates the process and requirements for a successful brain imaging agent. nih.gov These requirements include high initial brain uptake and subsequent washout from non-target areas to provide a clear signal. nih.gov

Although a direct application of radiolabeled this compound for PET of brain receptors is not explicitly detailed, the existing research on related iodinated and benzamide-containing radiotracers provides a strong foundation for its potential development in this area. nih.govresearchgate.netnih.gov The key would be to functionalize the molecule to target specific brain receptors while maintaining favorable pharmacokinetic properties for imaging.

Radiotracer TypeTarget/ApplicationKey Findings
Iodinated Benzamide Analogues Melanoma Imaging & TherapyDemonstrated specific affinity for tumors with favorable biological half-lives for potential clinical use. nih.govresearchgate.net
[¹⁸F]FEM-IMPY β-amyloid plaques (Alzheimer's)Showed rapid brain penetration and washout from non-target regions in preclinical models. nih.gov
[¹²³I]Iodo-benzamide Derivative 5-HT1A ReceptorIn vivo studies in rats suggested that brain uptake did not represent specific binding to the target receptor. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

The definitive characterization and purity verification of this compound are essential for its application in research. A suite of advanced analytical techniques is employed for this purpose.

Spectroscopic Methods for Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule. These techniques are fundamental in confirming the synthesis of related benzamide and thiazole-containing structures. nih.govnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-MS) is used to determine the precise mass and elemental composition of the synthesized compounds, further validating their identity. nih.gov

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectroscopy are utilized to identify characteristic functional groups within the molecule. For instance, the N-H and C=O stretching vibrations of the amide linkage, and vibrations associated with the aromatic rings, provide a spectral fingerprint of the compound. dntb.gov.uaresearchgate.net Computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental data to assign vibrational modes accurately. researchgate.net

Chromatographic Techniques for Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for determining the purity of synthesized compounds. Radio-HPLC is specifically used for analyzing radiolabeled compounds to ensure their radiochemical purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is a common method for monitoring the progress of chemical reactions during synthesis. nih.gov

The combination of these spectroscopic and chromatographic methods provides a comprehensive analysis, ensuring the structural integrity and purity of this compound for its use in further scientific investigations.

Analytical TechniquePurposeInformation Obtained
¹H and ¹³C NMR Structural ElucidationConnectivity and chemical environment of atoms. nih.govnih.gov
High-Resolution Mass Spectrometry Molecular Formula ConfirmationPrecise mass and elemental composition. nih.gov
FT-IR/FT-Raman Spectroscopy Functional Group IdentificationVibrational modes of chemical bonds. dntb.gov.uaresearchgate.net
High-Performance Liquid Chromatography Purity AssessmentSeparation and quantification of components in a mixture. nih.gov

Integration of this compound and its Derivatives into Chemical Biology Probes and Screening Libraries

The this compound scaffold and its derivatives are valuable assets in the fields of chemical biology and drug discovery.

Development of Chemical Biology Probes:

The inherent chemical functionalities of this compound make it an attractive starting point for the creation of chemical biology probes. These probes are instrumental in studying biological processes within a cellular context. The iodo-substituent, for example, can be a site for chemical modification to attach reporter groups such as fluorescent dyes or affinity tags, although specific examples for this exact compound are not detailed in the provided search results.

Inclusion in Screening Libraries:

Benzamide and thiazole (B1198619) moieties are recognized as important pharmacophores in medicinal chemistry, appearing in molecules with a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer properties. nih.govresearchgate.net

Diverse Biological Activities: Benzamide derivatives have been investigated as glucokinase activators for diabetes, while thiazole-containing compounds are explored for their antimicrobial and anticancer potential. nih.govresearchgate.net

Library Synthesis: The synthesis of libraries of related compounds allows for high-throughput screening against various biological targets to identify new lead compounds for drug development. The chemical tractability of the this compound structure makes it a suitable candidate for inclusion and diversification in such screening libraries. The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for antidiabetic screening is an example of this approach. nih.gov

The integration of this and related chemical scaffolds into screening libraries accelerates the discovery of novel bioactive molecules with therapeutic potential.

Future Research Directions and Unexplored Avenues for 4 Iodo N 4 Methylthiazol 2 Yl Benzamide

Identification of Novel Biological Targets and Mechanistic Pathways

While the specific biological profile of 4-Iodo-N-(4-methylthiazol-2-yl)benzamide is not extensively detailed in the public domain, its structural components provide a clear roadmap for future investigation. The broader class of N-(thiazol-2-yl)benzamide analogs has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.org These analogs have been shown to act as negative allosteric modulators of ZAC, presenting a crucial and immediate avenue for research. semanticscholar.org It is a logical next step to investigate whether this compound shares this activity and to elucidate the specific contribution of the iodo- and 4-methyl- substitutions to its potency and selectivity at the ZAC target.

Beyond this, the benzamide (B126) and thiazole (B1198619) moieties are present in compounds with a wide range of established biological activities, including anticancer, antidiabetic, and antibacterial properties. ontosight.ainih.govresearchgate.net This suggests that this compound should be subjected to broad-panel screening to uncover entirely new therapeutic applications. For instance, related thiazole conjugates have been investigated as anti-hepatic cancer agents, with computational studies suggesting interaction with the Rho6 protein. nih.gov This presents a specific, unexplored target for which the compound could be evaluated.

Future mechanistic studies should aim to move beyond initial screening hits to define the precise molecular interactions responsible for any observed bioactivity. Techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and photo-affinity labeling could be employed to definitively identify protein targets within the cell.

Table 1: Proposed Biological Targets for Investigation

Potential Target/Pathway Rationale Suggested Investigational Approach
Zinc-Activated Channel (ZAC) Structurally related analogs are known ZAC antagonists. semanticscholar.org Two-electrode voltage clamp electrophysiology on ZAC-expressing oocytes. semanticscholar.org
Rho6 Protein Thiazole conjugates show potential as anti-hepatic cancer agents targeting this protein. nih.gov Molecular docking studies followed by in vitro cytotoxicity assays against HepG2 cell lines. nih.gov
Glucokinase Benzamide derivatives have been identified as glucokinase activators with antidiabetic potential. nih.gov In vitro enzyme activation assays and evaluation in animal models of diabetes. nih.gov
Bacterial Cell Division Proteins (e.g., FtsZ) Benzamides are a known class of antibacterial agents. ontosight.ai Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria; mechanism of action studies.
Kinase Panels Many small molecule inhibitors feature similar heterocyclic scaffolds. High-throughput screening against a broad panel of human kinases to identify potential anticancer pathways.

Development of New Synthetic Strategies and Greener Chemistry Approaches

The synthesis of N-aryl amides is a cornerstone of medicinal chemistry. Conventional methods for producing this compound would likely involve the coupling of 4-iodobenzoic acid (or its activated derivative, like an acid chloride) with 2-amino-4-methylthiazole (B167648). nih.gov While effective, such routes often rely on harsh reagents and generate significant waste.

Future research should prioritize the development of more sustainable and efficient synthetic protocols. The principles of green chemistry offer a framework for this advancement, focusing on atom economy, reduced energy consumption, and the use of environmentally benign solvents and catalysts. Microwave-assisted organic synthesis (MAOS) stands out as a promising technique; for related heterocyclic compounds, it has been shown to dramatically reduce reaction times and improve product yields compared to conventional heating methods. jocpr.comrasayanjournal.co.in

Furthermore, the amide-bond forming step itself is a prime candidate for innovation. The use of catalytic amounts of boric acid, for example, has been demonstrated as a green method for amide formation, with water as the only byproduct. walisongo.ac.id Research into a one-pot, multicomponent reaction (MCR) where the starting materials are combined in a single step would represent a significant improvement in efficiency and sustainability. rasayanjournal.co.in The iodination step also warrants attention, with modern methods using molecular iodine in combination with eco-friendly oxidants offering a greener alternative to traditional reagents. mdpi.com

Table 2: Comparison of Conventional vs. Proposed Green Synthetic Approach

Synthesis Step Conventional Method Proposed Greener Alternative Green Advantage
Amide Coupling Conversion of 4-iodobenzoic acid to 4-iodobenzoyl chloride using thionyl chloride, followed by reaction with 2-amino-4-methylthiazole. nih.gov Direct boric acid-catalyzed condensation of 4-iodobenzoic acid and 2-amino-4-methylthiazole. walisongo.ac.id Avoids hazardous reagents (thionyl chloride), high atom economy, water is the only byproduct. walisongo.ac.id
Reaction Conditions Refluxing in organic solvents (e.g., DMF, chloroform) for several hours. nih.govjocpr.com Microwave-assisted synthesis in a green solvent (e.g., ethanol, water) or under solvent-free conditions. jocpr.comrasayanjournal.co.in Reduced reaction time, lower energy consumption, elimination of toxic solvents. jocpr.com
Workup/Purification Aqueous workup with solvent extraction, followed by column chromatography. Direct precipitation or crystallization from the reaction mixture. walisongo.ac.id Minimized use of organic solvents for extraction and purification.

Application in Materials Science or Advanced Functional Materials

The potential utility of this compound extends beyond pharmacology into the realm of materials science, an almost entirely unexplored domain for this compound. The presence of a heavy iodine atom is particularly noteworthy. Organoiodine compounds are known for their high density and ability to absorb X-rays. wikipedia.org This property is exploited in medical imaging, where polyiodinated molecules are used as X-ray contrast agents. wikipedia.orgnih.gov

A significant research opportunity lies in evaluating this compound as a precursor for or a component of novel radiopaque materials. For example, a synthesized tetraiodo compound containing 64% iodine by weight exhibited a substantial radiopacity of 885 ± 7 Hounsfield Units (HU). nih.gov Given that the carbon-iodine bond can serve as a synthetic handle, the molecule could be polymerized or grafted onto other materials to create radiopaque composites for use in medical devices or surgical applications. nih.govfiveable.me

The combination of the electron-rich thiazole ring and the electron-withdrawing influence of the benzamide structure could also impart interesting photophysical or electronic properties. Research should be directed toward synthesizing oligomers or polymers incorporating this motif to investigate their potential as organic semiconductors, components in organic light-emitting diodes (OLEDs), or as sensors. The rigid, planarizable structure of the benzamide core is conducive to creating ordered materials with useful electronic characteristics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

A primary future direction is the creation of a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov By synthesizing a small library of analogs with variations on the benzene (B151609) and thiazole rings and measuring their biological activity against a chosen target (e.g., the ZAC), a robust ML model can be trained. This model could then predict the activity of virtual compounds, guiding synthetic efforts toward more potent molecules. nih.gov This approach has been successfully used to design novel benzamide inhibitors, starting with a known crystal structure to build a predictive QSAR model that correlated computed Gibbs free energies of complex formation with experimental inhibitory potencies. nih.gov

Table 3: Proposed AI/ML Workflow for Compound Optimization

Step AI/ML Tool Objective Expected Outcome
1. Model Building Quantitative Structure-Activity Relationship (QSAR) nih.gov Correlate structural features of analogs with biological activity. A predictive model to estimate the potency of virtual compounds.
2. Virtual Screening Pharmacophore Modeling & Docking nih.gov Screen large virtual libraries for molecules that fit the activity model. A list of high-priority hits for synthesis and in vitro testing.
3. De Novo Design Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) nih.gov Design novel molecules optimized for target affinity and drug-like properties. New, patentable chemical entities with high predicted activity.
4. Property Prediction ADME/T Prediction Models researchgate.net Computationally evaluate the pharmacokinetic and toxicity profiles of lead candidates. Early identification of candidates with favorable drug-like properties, reducing late-stage attrition.

Q & A

Q. How can the synthetic route for 4-Iodo-N-(4-methylthiazol-2-yl)benzamide be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Start with the preparation of the thiazole core via condensation of thiourea derivatives with α-halo ketones, followed by iodination at the benzamide para-position using iodine monochloride (ICl) in acetic acid .
  • Catalytic Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to reduce side products. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from methanol to isolate the compound in >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of the benzamide carbonyl (C=O stretch at ~1650 cm⁻¹) and thiazole C-N vibrations (1500–1600 cm⁻¹) .
  • NMR Analysis : Use ¹H NMR to identify aromatic protons (δ 7.2–8.1 ppm for benzamide and δ 6.8–7.0 ppm for thiazole protons) and ¹³C NMR to resolve iodine-induced splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ with isotopic peaks confirming iodine (m/z ~371) .

Q. How does the presence of the iodine atom influence the compound’s solubility and stability?

Methodological Answer:

  • Solubility : The iodine atom increases lipophilicity, reducing aqueous solubility. Use DMSO or DMF for in vitro studies. For in vivo assays, formulate with cyclodextrins or surfactants .
  • Stability : Iodine’s electronegativity may promote hydrolysis under basic conditions. Store the compound in inert atmospheres (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis : Modify the thiazole’s 4-methyl group (e.g., replace with CF₃ or Cl) and vary the benzamide substituents (e.g., NO₂, OMe) to assess electronic effects .
  • Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays. For antimicrobial activity, use MIC determinations in 96-well plates with six replicates .
  • Data Analysis : Apply multivariate regression to correlate substituent Hammett σ values with IC₅₀ or MIC values .

Q. What mechanistic insights explain contradictory reports on the compound’s antiviral vs. anticancer activity?

Methodological Answer:

  • Target Profiling : Perform kinome-wide screening (e.g., using KINOMEscan) to identify off-target interactions that may explain divergent activities .
  • Metabolic Stability : Compare hepatic microsomal degradation rates across cell lines. Use CYP450 inhibition assays (e.g., fluorogenic substrates) to assess metabolic pathways .
  • Transcriptomics : Conduct RNA-seq on treated cells to identify differentially expressed genes linked to apoptosis (e.g., Bcl-2) or viral replication (e.g., RNA polymerases) .

Q. How can computational methods predict the regioselectivity of electrophilic substitution in the thiazole ring?

Methodological Answer:

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic sites (e.g., C5 of thiazole) prone to iodination or nitration .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction trajectories using AMBER force fields .
  • Validation : Compare predicted sites with experimental HPLC-MS data from reaction mixtures .

Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data for this compound?

Methodological Answer:

  • X-Ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Resolve the structure to <1.0 Å resolution to confirm iodine’s position and hydrogen bonding .
  • Solution NMR : Use NOESY to detect through-space interactions between the thiazole methyl group and benzamide protons, validating conformational flexibility .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to assess rotational barriers around the benzamide-thiazole bond .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.